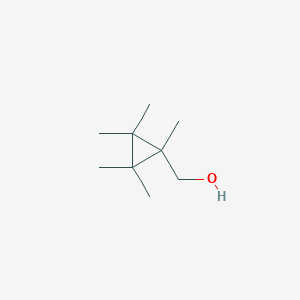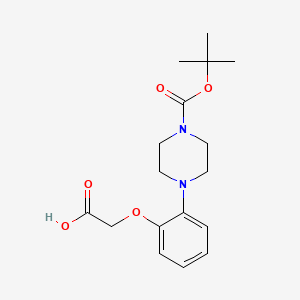
2-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)phenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)phenoxy)acetic acid is a synthetic organic compound with the molecular formula C19H27N3O5 It is a derivative of piperazine, a chemical structure known for its versatility in medicinal chemistry and various industrial applications
準備方法
The synthesis of 2-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)phenoxy)acetic acid involves multiple steps, starting with the protection of piperazine. The tert-butoxycarbonyl (Boc) group is commonly used to protect the piperazine nitrogen atoms. The synthetic route typically involves the following steps:
Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) to form N-Boc-piperazine.
Formation of Phenoxy Intermediate: The protected piperazine is then reacted with 2-bromo-phenol to form the phenoxy intermediate.
Acylation: The phenoxy intermediate is acylated with chloroacetic acid to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
化学反応の分析
2-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)phenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving piperazine derivatives.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 2-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)phenoxy)acetic acid involves its interaction with specific molecular targets. As a piperazine derivative, it may bind to neurotransmitter receptors and ion channels, leading to changes in their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may modulate signaling pathways related to neurotransmission and cellular communication.
類似化合物との比較
2-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)phenoxy)acetic acid can be compared with other piperazine derivatives, such as:
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid: This compound has a similar structure but lacks the phenoxy group, which may affect its reactivity and biological activity.
2-(1-(1-(Tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: This compound contains a pyrazole ring instead of a phenoxy group, leading to different chemical and biological properties.
2-(6-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid: This compound has a more complex structure with additional functional groups, which may enhance its specificity and potency in certain applications.
The uniqueness of this compound lies in its combination of the piperazine and phenoxy groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C17H24N2O5 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
2-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-10-8-18(9-11-19)13-6-4-5-7-14(13)23-12-15(20)21/h4-7H,8-12H2,1-3H3,(H,20,21) |
InChIキー |
DHPGMLMTTSEYRP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


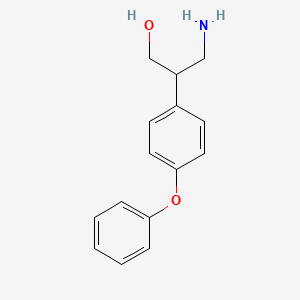

![6-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one](/img/structure/B13895146.png)
![7-chloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13895151.png)
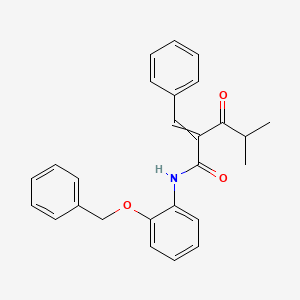
![Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13895156.png)
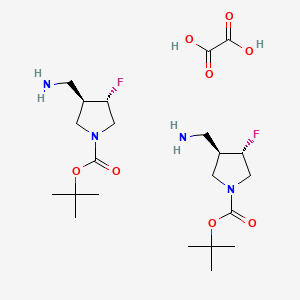


![2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid](/img/structure/B13895183.png)

![[5-[3-(Aminomethyl)phenyl]pyridin-3-yl]boronic acid](/img/structure/B13895193.png)
![(1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13895201.png)
